
2,4-Dichloro-6-ethyl-5-fluoropyrimidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) and N,N-dimethylaniline at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base.
Coupling reactions: Palladium catalysts, boronic acids, and phosphine ligands.
Major Products:
Substituted pyrimidines: Products formed by replacing chlorine atoms with various nucleophiles.
Coupled products: Complex molecules formed through coupling reactions.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Notably:
- Anticancer Agents : Research indicates that derivatives of 2,4-dichloro-6-ethyl-5-fluoropyrimidine exhibit activity against several cancer types. For instance, pyrimidine-based compounds have been evaluated for their efficacy against breast, ovarian, and prostate cancers .
- Antiviral and Antimicrobial Activity : Some studies suggest that pyrimidine derivatives can serve as effective antiviral agents. In particular, modifications of the pyrimidine structure have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
A study published in MDPI highlights the role of pyrimidines in drug discovery for cancer therapeutics. The derivatives of this compound were synthesized and tested for their cytotoxic effects on various cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
Another case study focused on the synthesis of novel pyrimidine derivatives from this compound. These derivatives were screened for antimicrobial activity against a range of pathogens. The results indicated that some compounds had minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Gram-positive bacteria, showcasing their potential as new antimicrobial agents .
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|---|
This compound | Anticancer | Various Cancer Cell Lines | Low µM Range |
Novel Derivative A | Antimicrobial | Staphylococcus aureus | 0.25 μg/mL |
Novel Derivative B | Antiviral | Influenza Virus | TBD |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, when used as an intermediate in the synthesis of kinase inhibitors, it can modulate the activity of protein kinases by binding to their active sites. This binding can inhibit the phosphorylation of target proteins, thereby affecting various cellular pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,4-Dichloro-6-ethyl-5-fluoropyrimidine
- CAS Number : 137234-85-6
- Molecular Formula : C₆H₅Cl₂FN₂
- Molecular Weight : 195.02 g/mol
- Storage : Requires an inert atmosphere at 2–8°C .
Synthesis Routes :
The compound is synthesized via two primary methods:
Grignard Reaction : Starting from 2,4-dichloro-5-fluoropyrimidine, which reacts with a Grignard reagent (e.g., ethyl magnesium bromide) followed by catalytic oxidation .
Alkylation with Bromoethane : Direct alkylation of 2,4-dichloro-5-fluoropyrimidine using bromoethane under optimized reagent ratios and reaction times .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the chlorinated fluoropyrimidine family. Key analogues include:
Substituent Analysis :
- Chlorine and Fluorine : The 2,4-dichloro-5-fluoro configuration enhances electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions. Fluorine’s electron-withdrawing effect stabilizes intermediates in synthetic pathways .
- Ethyl Group : The 6-ethyl substituent increases lipophilicity compared to methoxy or carboxylate derivatives, improving membrane permeability in bioactive molecules .
- Positional Isomerism : 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) lacks the 2-chloro substituent, reducing reactivity at the 2-position and limiting its utility in cross-coupling reactions .
Commercial and Research Status
- Competitors : Derivatives like 4-chloro-5-fluoro-2-methoxymethyl-pyrimidine (CAS 56076-20-1) are more widely available due to simpler synthesis routes .
Biological Activity
2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors and antiviral agents. The following sections will detail the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. One notable mechanism involves the inhibition of protein kinases by binding to their active sites, which subsequently affects cellular signaling pathways. This interaction can lead to the modulation of phosphorylation processes critical for cell proliferation and survival .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antiviral Activity : It has shown promising results against various viral strains, including influenza viruses. Studies indicate that derivatives of this compound can significantly reduce viral loads in infected models .
- Antitumor Activity : Research has demonstrated that this compound derivatives possess anticancer properties, particularly through their effects on cancer cell lines such as HepG2 (hepatocellular carcinoma) and SW620 (colorectal cancer). These compounds often induce apoptosis and inhibit cell proliferation .
- Antibacterial Activity : Some derivatives have exhibited significant antibacterial effects against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
Case Study 1: Antiviral Efficacy
A study explored the antiviral potential of a derivative of this compound against both Oseltamivir-sensitive and resistant influenza strains. The compound demonstrated a high selectivity index and significant reduction in viral replication in vitro, highlighting its potential as a therapeutic agent against resistant viral infections .
Case Study 2: Antitumor Properties
In another investigation, various analogs were synthesized and evaluated for their anticancer effects on HepG2 cells. The study reported IC50 values indicating moderate activity against these cancer cells. Notably, some derivatives induced significant apoptosis and cell cycle arrest at the G2/M phase .
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of BCL6 transcriptional repressor by modified pyrimidine derivatives showed that compounds similar to this compound could effectively degrade BCL6 in vivo. This inhibition was associated with antiproliferative activity in cancer cells, suggesting a novel therapeutic pathway for treating diffuse large B-cell lymphoma .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves sequential halogenation and alkylation of a pyrimidine core. Fluorination at the 5-position typically employs KF or Selectfluor® in polar aprotic solvents (e.g., DMF) at 50–80°C. Ethylation at the 6-position may utilize ethyl Grignard reagents or ethyl halides with CuI catalysis. Optimization includes adjusting solvent polarity, temperature gradients, and reactant stoichiometry. Reaction progress is monitored via TLC or HPLC, with yields averaging 60–75% after purification by column chromatography .
Q. How is single-crystal X-ray diffraction employed to confirm the molecular structure of this compound?
- Methodological Answer : X-ray crystallography provides bond lengths (e.g., C–Cl ≈ 1.73 Å, C–F ≈ 1.34 Å), angles, and dihedral angles (e.g., ethyl group dihedral angle ~73.5° relative to the pyrimidine plane). Key validation parameters include R factor (<0.05) and data-to-parameter ratio (>15). Intermolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilize the crystal lattice, with centrosymmetric dimers observed in related structures .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what signature peaks are indicative of its structure?
- Methodological Answer :
- ¹⁹F NMR : A singlet at δ ~-120 ppm confirms the 5-fluoro group.
- ¹H NMR : Ethyl CH₂ appears as a triplet (δ 1.2–1.4), and CH₃ as a quartet (δ 0.9–1.1).
- IR : C–Cl stretches at 550–600 cm⁻¹; C–F at 1100–1200 cm⁻¹.
- Mass Spectrometry : Molecular ion [M⁺] at m/z 209.03 (theoretical) .
Q. What stability considerations are critical for storing this compound, and how should decomposition be monitored?
- Methodological Answer : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis. Stability is assessed via accelerated aging tests (40°C, 75% RH for 4 weeks) and monitored by HPLC. Decomposition products (e.g., hydroxylated derivatives) are identified via LC-MS. Avoid DMSO for long-term storage due to sulfoxide byproduct formation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (B3LYP/6-311++G**) analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to identify electrophilic sites (C-2 and C-4). Fukui functions and Mulliken charges highlight chloro groups as reactive centers. Solvent effects (PCM model) predict solvation energies, correlating with experimental substitution kinetics. Transition-state modeling reveals activation barriers for nucleophilic aromatic substitution .
Q. In cross-coupling reactions (e.g., Suzuki), how does the presence of multiple leaving groups (Cl at 2,4) affect selectivity?
- Methodological Answer : Competing substitution at C-2 vs. C-4 is controlled by steric and electronic factors. Pd catalysts with bulky ligands (XPhos) favor substitution at the less hindered C-4 position. Microwave-assisted conditions (120°C, 30 min) enhance selectivity (>90% for C-4 products). Solvent polarity (toluene/EtOH) and base (Cs₂CO₃) modulate reaction pathways, validated by GC-MS .
Q. How do substituents (Cl, F, ethyl) influence biological activity, and what methodologies assess structure-activity relationships (SAR)?
- Methodological Answer : Fluorine enhances metabolic stability; ethyl increases lipophilicity (cLogP ~2.8). SAR studies involve synthesizing analogues (e.g., replacing Cl with Br) and testing enzyme inhibition (e.g., thymidine phosphorylase IC₅₀ < 1 µM). QSAR models correlate substituent Hammett constants (σ) with activity. Molecular docking (AutoDock Vina) predicts binding modes to target proteins, validated by crystallography .
Q. How do solvent polarity and proticity influence regioselectivity in nucleophilic aromatic substitution?
- Methodological Answer : Polar aprotic solvents (DMF) stabilize transition states via dipole interactions, favoring substitution at C-4. Protic solvents (EtOH) slow reaction kinetics, leading to mixed products. Solvation free energies (SMD model) predict activation barriers, with experimental validation via UV-Vis kinetics. Rate constants (k) for C-4 substitution are 3–5× higher in DMF than EtOH .
Properties
IUPAC Name |
2,4-dichloro-6-ethyl-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSXIRVBOETBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624760 | |
Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-85-6 | |
Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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